Cas no 3140-92-9 (2,4-Dibromothiophene)

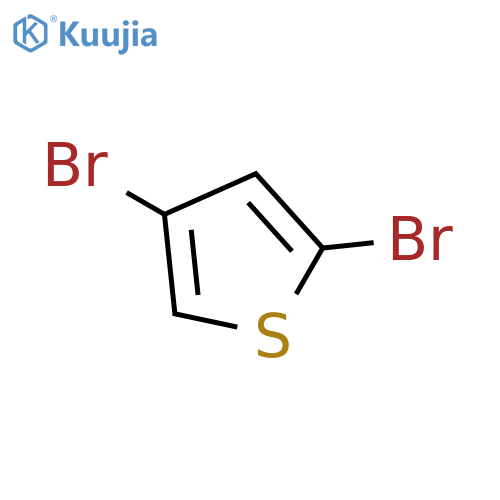

2,4-Dibromothiophene structure

商品名:2,4-Dibromothiophene

2,4-Dibromothiophene 化学的及び物理的性質

名前と識別子

-

- 2,4-Dibromothiophene

- 2,3-THIOEPOXY MADOL

- 2,4-dibromothiophen

- 2,4-Dibromo-thiophene

- 2,4-Dibrom-thiophen

- 3,5-dibromothiophene

- Thiophene,2,4-dibromo

- Thiophene, 2,4-dibromo-

- 2,4 dibromothiophene

- PubChem1908

- STL557588

- BBL103778

- SBB099511

- VT20025

- BC002209

- AB0040995

- Y8682

- ST50405449

- A5690

- D4146

- 140D929

- Z2050725166

- AMY2556

- SY031539

- J-507107

- 2,4-DIBROMO THIOPHENE

- FT-0609994

- Z1245646694

- PS-3361

- EN300-83781

- InChI=1/C4H2Br2S/c5-3-1-4(6)7-2-3/h1-2

- 3140-92-9

- AKOS005216735

- SB67022

- WAQFYSJKIRRXLP-UHFFFAOYSA-N

- CS-M0432

- DTXSID20185323

- SCHEMBL422305

- MFCD00043889

- DB-048026

- DTXCID30107814

- 678-717-9

-

- MDL: MFCD00043889

- インチ: 1S/C4H2Br2S/c5-3-1-4(6)7-2-3/h1-2H

- InChIKey: WAQFYSJKIRRXLP-UHFFFAOYSA-N

- ほほえんだ: BrC1=C([H])SC(=C1[H])Br

- BRN: 107651

計算された属性

- せいみつぶんしりょう: 239.82400

- どういたいしつりょう: 239.824

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 66.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 28.2

- 疎水性パラメータ計算基準値(XlogP): 3.3

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: ライトブラウン液体

- 密度みつど: 2.157 g/mL at 25 °C

- ゆうかいてん: -26.3°C

- ふってん: 97°C/10mmHg(lit.)

- フラッシュポイント: 華氏温度:>230°f

摂氏度:>110°c - 屈折率: n20/D 1.632

- すいようせい: It is insoluble in water.

- PSA: 28.24000

- LogP: 3.27310

- ようかいせい: 水に溶けない

- かんど: 熱や空気に敏感

2,4-Dibromothiophene セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Danger

- 危害声明: H301-H315-H318-H335

- 警告文: P261-P280-P301 + P310-P305 + P351 + P338

- 危険物輸送番号:UN2810

- WGKドイツ:3

- 危険カテゴリコード: 25-37/38-41

- セキュリティの説明: S36/37/39-S26

-

危険物標識:

- ちょぞうじょうけん:0-10°C

- 包装等級:III

- 包装カテゴリ:III

- リスク用語:R36/37/38

- 危険レベル:6.1

- 包装グループ:III

- セキュリティ用語:6.1

- 危険レベル:6.1

2,4-Dibromothiophene 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2,4-Dibromothiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95182-5G |

2,4-dibromothiophene |

3140-92-9 | 95% | 5g |

¥ 706.00 | 2023-04-13 | |

| Key Organics Ltd | PS-3361-10MG |

2,4-Dibromothiophene |

3140-92-9 | >95% | 10mg |

£63.00 | 2025-02-09 | |

| Key Organics Ltd | PS-3361-20MG |

2,4-Dibromothiophene |

3140-92-9 | >95% | 20mg |

£76.00 | 2023-04-18 | |

| Key Organics Ltd | PS-3361-25G |

2,4-Dibromothiophene |

3140-92-9 | >95% | 25g |

£100.00 | 2025-02-09 | |

| Apollo Scientific | OR10849-5g |

2,4-Dibromothiophene |

3140-92-9 | tech | 5g |

£20.00 | 2025-02-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95182-1G |

2,4-dibromothiophene |

3140-92-9 | 95% | 1g |

¥ 231.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95182-10G |

2,4-dibromothiophene |

3140-92-9 | 95% | 10g |

¥ 1,174.00 | 2023-04-13 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027952-1g |

2,4-Dibromothiophene |

3140-92-9 | 95% | 1g |

¥40 | 2024-05-24 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D831812-5g |

2,4-Dibromothiophene |

3140-92-9 | ≥90% | 5g |

930.60 | 2021-05-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4146-1g |

2,4-Dibromothiophene |

3140-92-9 | 90.0%(GC) | 1g |

¥350.0 | 2022-05-30 |

2,4-Dibromothiophene 関連文献

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

3140-92-9 (2,4-Dibromothiophene) 関連製品

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:3140-92-9)2,4-Dibromothiophene

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:3140-92-9)2,4-Dibromothiophene

清らかである:99%

はかる:100g

価格 ($):163.0